molecular formula C7H16ClNO B3021903 trans-4-Aminocyclohexanemethanol hydrochloride CAS No. 61367-22-4

trans-4-Aminocyclohexanemethanol hydrochloride

Cat. No.: B3021903
CAS No.: 61367-22-4
M. Wt: 165.66 g/mol
InChI Key: NSHKTFVRDSRTFN-UHFFFAOYSA-N
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Description

trans-4-Aminocyclohexanemethanol hydrochloride (CAS: 1504-49-0) is a cyclohexane derivative featuring an amino group (-NH₂) and a hydroxymethyl group (-CH₂OH) in the trans configuration on the cyclohexane ring. Its molecular formula is C₇H₁₅NO·HCl, with a molecular weight of 165.66 g/mol (when accounting for the hydrochloride salt) . The compound is a white solid with a density of 0.974 g/cm³, a boiling point of 218.8°C, and a melting point of 145°C . It is primarily utilized as a building block in pharmaceutical synthesis, particularly in developing chiral intermediates for drug discovery .

Properties

IUPAC Name

(4-aminocyclohexyl)methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.ClH/c8-7-3-1-6(5-9)2-4-7;/h6-7,9H,1-5,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSHKTFVRDSRTFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10933936
Record name (4-Aminocyclohexyl)methanol--hydrogen chloride (1/1)
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Molecular Weight

165.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89854-95-5, 1504-49-0
Record name Cyclohexanemethanol, 4-amino-, hydrochloride (1:1)
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URL https://commonchemistry.cas.org/detail?cas_rn=89854-95-5
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Record name 1504-49-0
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (4-Aminocyclohexyl)methanol--hydrogen chloride (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of trans-4-Aminocyclohexanemethanol hydrochloride generally involves the reduction of cyclohexan-1,4-dione. One common method of synthesis is the reduction using a natural gas catalyst, such as hydrogen and a palladium catalyst . The reaction conditions and specific synthetic routes can be adjusted as needed to optimize yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures the consistent quality and high yield of the compound .

Chemical Reactions Analysis

Types of Reactions: trans-4-Aminocyclohexanemethanol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemical Properties and Structure

Trans-4-Aminocyclohexanemethanol hydrochloride is an amino alcohol characterized by the presence of both an amine and hydroxymethyl functional group. Its molecular formula is C7H16ClNOC_7H_{16}ClNO, and it exhibits stereoisomerism due to the cyclohexane ring's conformation. The compound's hydrochloride form enhances its solubility and stability, making it more suitable for pharmaceutical applications.

Organic Synthesis

This compound serves as a crucial building block in organic synthesis. It is particularly valuable in:

  • Preparation of N-substituted 7-azabicyclo[2.2.1]heptanes via transannular nucleophilic displacement.
  • Synthesis of various biologically active molecules, including polybenzoxazine-silica hybrid nanocomposites.

Medicinal Chemistry

In medicinal chemistry, this compound is utilized for developing pharmaceuticals, particularly in:

  • Anti-ulcer agents: It acts as a precursor in synthesizing cetraxate and other related compounds.
  • Drug delivery systems: Its structural properties allow it to interact with biological targets effectively, potentially modulating neurotransmitter systems or inflammatory pathways.

Biological Studies

This compound has been investigated for its biological activity, including:

  • Anti-inflammatory effects: Its derivatives may exhibit pharmacological activities that impact inflammatory pathways.
  • Interactions with enzymes or receptors: The compound's amino and hydroxyl groups facilitate hydrogen bonding, influencing various biological processes.

Data Table: Comparison of Applications

Application AreaSpecific UsesMechanism of Action
Organic SynthesisN-substituted 7-azabicyclo[2.2.1]heptanesActs as a nucleophile in substitution reactions
Medicinal ChemistryDevelopment of anti-ulcer agentsModulates neurotransmitter systems
Biological StudiesInvestigating anti-inflammatory effectsInteracts with specific enzymes or receptors

Case Study 1: Synthesis of Anti-Ulcer Agents

In a study focused on the synthesis of anti-ulcer agents, this compound was used as an intermediate in producing cetraxate derivatives. The research demonstrated that modifying the compound's structure could enhance its pharmacological efficacy against gastric ulcers.

Case Study 2: Biologically Active Molecules

Another investigation explored the use of this compound in synthesizing polybenzoxazine-silica hybrid nanocomposites. The resulting materials exhibited improved mechanical properties and thermal stability, showcasing the compound's utility in advanced material science.

Mechanism of Action

The mechanism of action of trans-4-Aminocyclohexanemethanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s amino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. This interaction can modulate enzyme activity, receptor binding, and other cellular processes, leading to its therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between trans-4-Aminocyclohexanemethanol hydrochloride and analogous compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Functional Groups Purity Key Applications
trans-4-Aminocyclohexanemethanol HCl 1504-49-0 C₇H₁₅NO·HCl 165.66 -NH₂, -CH₂OH (trans) 95% Pharmaceutical intermediates
trans-4-Aminocyclohexanecarboxylic acid 3685-25-4 C₇H₁₁NO₂ 141.17 -NH₂, -COOH (trans) 98% Peptide synthesis
trans-4-Amino-cyclohexaneethanol 506428-44-0 C₈H₁₅NO·HCl 177.67 -NH₂, -CH₂CH₂OH (trans) 95% Surfactant research
trans-4-Aminocyclohexanol HCl 50910-54-8 C₆H₁₃NO·HCl 151.63 -NH₂, -OH (trans) 97% Polymer crosslinking agents
trans-4-Cyanocyclohexylamine HCl 873537-33-8 C₇H₁₁N₂·HCl 162.64 -NH₂, -CN (trans) 97% Nitrile-based drug precursors
cis-4-Aminocyclohexanemethanol HCl 61367-22-4 C₇H₁₅NO·HCl 165.66 -NH₂, -CH₂OH (cis) 95% Stereochemistry studies

Data compiled from .

Key Differences in Properties and Reactivity

Functional Group Impact: The hydroxymethyl group (-CH₂OH) in the target compound enhances solubility in polar solvents compared to the carboxylic acid (-COOH) in trans-4-Aminocyclohexanecarboxylic acid, which is more acidic and prone to salt formation . The cyano group (-CN) in trans-4-Cyanocyclohexylamine HCl introduces nitrile reactivity, enabling click chemistry applications absent in the target compound .

Stereochemical Effects: The cis isomer of 4-Aminocyclohexanemethanol HCl (CAS: 61367-22-4) exhibits distinct crystallinity and solubility due to steric hindrance differences, making it less favorable in certain synthetic pathways .

Thermal Stability: trans-4-Aminocyclohexanol HCl (CAS: 50910-54-8) has a lower molecular weight (151.63 g/mol) and decomposes at higher temperatures compared to the target compound, likely due to the absence of the hydroxymethyl group .

Biological Activity

trans-4-Aminocyclohexanemethanol hydrochloride (CAS 1467-84-1) is a compound of growing interest in pharmacological research due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, drawing from diverse sources to provide a comprehensive overview.

  • Molecular Formula : C7_7H16_{16}ClNO
  • Molecular Weight : 165.66 g/mol
  • Purity : ≥97% .

The biological activity of this compound is primarily attributed to its role as a pharmacological agent that may influence various biochemical pathways. Its structure suggests potential interactions with neurotransmitter systems and enzymes involved in metabolic pathways.

1. Cytotoxicity

Recent studies have examined the cytotoxic effects of compounds related to trans-4-aminocyclohexanemethanol. For instance, derivatives containing cyclohexane moieties have demonstrated significant cytotoxicity against various cancer cell lines, such as HT29 colon adenocarcinoma cells, with EC50_{50} values as low as 0.6 μM . This indicates a potential for trans-4-aminocyclohexanemethanol to be developed as an anticancer agent.

2. Inhibition of Soluble Epoxide Hydrolase (sEH)

This compound has been investigated for its ability to inhibit soluble epoxide hydrolase (sEH), an enzyme implicated in inflammatory processes. Inhibitors of sEH have shown promise in reducing inflammation and pain associated with various diseases . The inhibition mechanism involves binding to the active site of the enzyme, thereby preventing the conversion of epoxyeicosatrienoic acids (EETs) to less active dihydroxyeicosatrienoic acids (DiHETrEs).

Case Study 1: Cytotoxic Effects on Cancer Cells

A study investigated the cytotoxic effects of trans-4-aminocyclohexanemethanol derivatives on multiple human tumor cell lines. The results indicated that modifications to the cyclohexane structure could enhance cytotoxic activity, suggesting a structure-activity relationship that warrants further investigation .

Case Study 2: Anti-inflammatory Activity

Another study focused on the anti-inflammatory properties of sEH inhibitors, including trans-4-aminocyclohexanemethanol. The findings demonstrated significant reductions in inflammatory markers in animal models treated with these compounds, highlighting their therapeutic potential in managing inflammatory diseases .

Data Table: Biological Activity Summary

Biological Activity Observed Effect Reference
Cytotoxicity against HT29 cellsEC50_{50} = 0.6 μM
sEH InhibitionReduced inflammation in vivo
Structure-related activityEnhanced potency with structural modifications

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing trans-4-Aminocyclohexanemethanol hydrochloride with high enantiomeric purity?

  • Methodological Answer : Synthesis typically involves stereoselective reduction of precursor ketones or resolution of racemic mixtures using chiral chromatography. For example, structural analogs like methyl trans-4-aminocyclohexanecarboxylate hydrochloride are synthesized with >98.0% purity via column chromatography or recrystallization, followed by HCl salt formation . Enantiomeric purity can be validated using chiral HPLC or polarimetry.

Q. How can researchers validate the structural identity and purity of trans-4-Aminocyclohexanemethanol hydrochloride?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Confirm stereochemistry and functional groups (e.g., cyclohexane ring protons, amine, and methanol groups).
  • High-Performance Liquid Chromatography (HPLC) : Assess purity using reverse-phase columns with UV detection.
  • Mass Spectrometry (MS) : Verify molecular weight (e.g., m/z for [M+H]+).
  • Purity Standards : Certified reference materials (CRMs) from regulatory-compliant suppliers ensure accuracy .

Q. What are the critical storage conditions to maintain the stability of trans-4-Aminocyclohexanemethanol hydrochloride?

  • Methodological Answer : Store in airtight, light-resistant containers at 2–8°C with desiccants to prevent hydrolysis. Avoid prolonged exposure to humidity or elevated temperatures, as degradation may alter stereochemical integrity .

Advanced Research Questions

Q. What strategies are effective in resolving enantiomeric mixtures of trans-4-Aminocyclohexanemethanol derivatives during synthesis?

  • Methodological Answer :

  • Chiral Resolution : Use chiral stationary phases (e.g., amylose- or cellulose-based columns) for HPLC.
  • Kinetic Resolution : Employ enantioselective catalysts (e.g., Ru-BINAP complexes) during synthesis.
  • Derivatization : Convert amines to diastereomeric salts (e.g., using tartaric acid) for crystallization .

Q. How does the stereochemistry of trans-4-Aminocyclohexanemethanol hydrochloride influence its interactions in pharmacological assays?

  • Methodological Answer : The trans configuration enhances rigidity, favoring binding to planar receptor sites (e.g., GPCRs or enzyme active sites). Computational docking studies paired with circular dichroism (CD) can correlate stereochemistry with bioactivity. Comparative assays using cis-isomers (e.g., CAS 61367-22-4) are critical for validating stereospecific effects .

Q. What methodologies are recommended for reconciling contradictory data in the literature regarding physicochemical properties?

  • Methodological Answer :

  • Systematic Reviews : Use databases like SciFinder or Reaxys to aggregate studies, filtering by publication date and methodology .
  • Experimental Replication : Repeat key experiments (e.g., solubility, pKa) under standardized conditions.
  • Meta-Analysis : Apply statistical tools to identify outliers or methodological biases .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-4-Aminocyclohexanemethanol hydrochloride
Reactant of Route 2
trans-4-Aminocyclohexanemethanol hydrochloride

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